![molecular formula C17H20N2O3S B4282302 (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4282302.png)
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid
Overview
Description
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid, also known as MBX-8025, is a synthetic compound that has been developed for the treatment of various metabolic diseases, including dyslipidemia, non-alcoholic steatohepatitis (NASH), and type 2 diabetes. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid is a selective PPAR delta agonist, which means that it binds to and activates this receptor. PPAR delta is expressed in various tissues, including the liver, skeletal muscle, and adipose tissue, and plays a key role in regulating lipid and glucose metabolism. Activation of PPAR delta by (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, which results in improved metabolic function.
Biochemical and Physiological Effects:
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to have several biochemical and physiological effects in preclinical models of metabolic diseases. These include:
- Improved lipid profiles: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to reduce levels of triglycerides and LDL cholesterol, while increasing levels of HDL cholesterol.
- Reduced liver inflammation and fibrosis: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to reduce markers of liver inflammation and fibrosis in preclinical models of NASH.
- Improved glucose homeostasis: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to improve glucose uptake and insulin sensitivity in preclinical models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid in lab experiments include its selectivity for PPAR delta, its well-defined mechanism of action, and its ability to improve multiple aspects of metabolic function. However, there are also limitations to using (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid in lab experiments, including its potential toxicity and the need for further optimization of dosing and administration.
Future Directions
There are several future directions for research on (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid, including:
- Clinical trials: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid is currently undergoing clinical trials for the treatment of dyslipidemia and NASH. Future studies will be needed to determine the safety and efficacy of this compound in humans.
- Combination therapy: (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid may be used in combination with other drugs for the treatment of metabolic diseases. Future studies will be needed to determine the optimal combination therapy for these conditions.
- Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid on metabolic function.
- Toxicity studies: Future studies will be needed to determine the potential toxicity of (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid and to optimize dosing and administration for clinical use.
Conclusion:
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid is a promising compound for the treatment of metabolic diseases, including dyslipidemia, NASH, and type 2 diabetes. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials. Further research is needed to determine the safety and efficacy of this compound in humans, as well as the optimal dosing and administration for clinical use.
Scientific Research Applications
(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been extensively studied in preclinical models of metabolic diseases, including dyslipidemia, NASH, and type 2 diabetes. In these studies, (1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid has been shown to improve lipid profiles, reduce liver inflammation and fibrosis, and improve glucose homeostasis. These effects are thought to be mediated by the activation of the peroxisome proliferator-activated receptor (PPAR) delta, a nuclear receptor that regulates lipid and glucose metabolism.
properties
IUPAC Name |
2-[1-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]cyclopentyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-4-6-12-15(11)19-16(23-12)18-13(20)9-17(10-14(21)22)7-2-3-8-17/h4-6H,2-3,7-10H2,1H3,(H,21,22)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOLIZWSCVJKSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3(CCCC3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.